REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[N:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:7]=[C:6]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[C:5]=1[CH:22]=[O:23]>CN(C)C=O.O>[Cl:3][C:4]1[N:8]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:7]=[C:6]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[C:5]=1[CH2:22][OH:23] |f:0.1|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
46.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NN1C1=CC=CC=C1)C1=CC=C(C=C1)Cl)C=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
possibly rising to 35°
|
Type
|
CUSTOM
|
Details
|
After 30 minutes purification
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
is carried out with active charcoal, precipitation
|
Type
|
WASH
|
Details
|
the precipitate is well washed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NN1C1=CC=CC=C1)C1=CC=C(C=C1)Cl)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |